

Spectroscopic Analysis of Disperse Red 11: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Red 11	
Cat. No.:	B1330411	Get Quote

Introduction: **Disperse Red 11**, with the IUPAC name 1,4-diamino-2-methoxyanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular formula is C₁₅H₁₂N₂O₃, and it has a molar mass of 268.27 g/mol .[3][4] This dye is notable for its use in coloring synthetic fibers such as polyester, polyamide, and polyurethane, as well as in plastics and cosmetics.[2] Due to its water-insoluble nature, it is applied as a dispersion. The characterization and quality control of **Disperse Red 11** heavily rely on spectroscopic techniques, which provide detailed information about its molecular structure and purity. This guide provides an in-depth overview of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **Disperse Red 11**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within the dye molecule, which are responsible for its color. The extended system of conjugated double bonds in the anthraquinone core of **Disperse Red 11** results in strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation:

Parameter	Value	Solvent
λтах	~520 nm	Not Specified

(Data sourced from Benchchem)



Experimental Protocol:

A solution of **Disperse Red 11** is prepared by dissolving a small, accurately weighed sample in a suitable transparent solvent, such as ethanol or dimethylformamide (DMF). The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer. A cuvette is first filled with the pure solvent to record a baseline or "blank" spectrum, which is then subtracted from the sample's spectrum. The cuvette is then rinsed and filled with the dye solution. The absorbance spectrum is recorded over a wavelength range, typically from 200 to 800 nm, to determine the wavelength of maximum absorbance (λ max).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Disperse Red 11** reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds, such as N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Data Presentation:

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 - 3200	N-H stretching (primary amine)
~3050	Aromatic C-H stretching
~2950 - 2850	Aliphatic C-H stretching (methoxy group)
~1620	N-H bending
~1600	C=O stretching (quinone)
~1580, 1450	Aromatic C=C stretching
~1250	C-O stretching (aryl ether)
~1100	C-N stretching

(Characteristic IR absorption ranges for functional groups present in **Disperse Red 11**)

Experimental Protocol:



For a solid sample like **Disperse Red 11**, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

- KBr Pellet Method: A small amount of the dye (1-2 mg) is ground to a fine powder with approximately 100-200 mg of dry KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
- ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, where it interacts with the sample at the surface, and the resulting spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR spectra for **Disperse Red 11** are not readily available in public databases, the expected chemical shifts can be predicted based on its chemical structure.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	Multiplet	2H	Aromatic H (protons on the unsubstituted benzene ring)
~7.8 - 7.6	Multiplet	2H	Aromatic H (protons on the unsubstituted benzene ring)
~7.2	Singlet	1H	Aromatic H (proton on the substituted ring)
~5.5 - 4.5	Broad Singlet	4H	-NH2 protons
~3.9	Singlet	ЗН	-OCH₃ protons



Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)	Assignment
~185 - 180	C=O (quinone carbons)
~150 - 145	Aromatic C attached to -NH ₂
~140 - 135	Aromatic C attached to -OCH₃
~135 - 130	Quaternary aromatic C
~130 - 125	Aromatic C-H
~120 - 115	Quaternary aromatic C
~110 - 105	Aromatic C-H
~60	-OCH₃

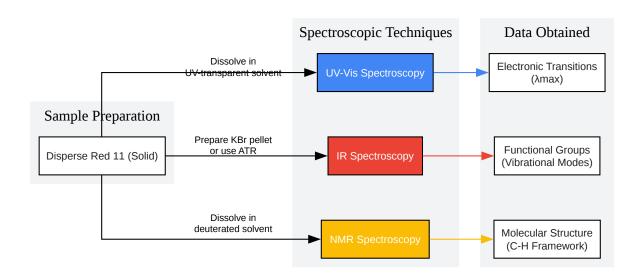
Experimental Protocol:

To prepare an NMR sample, approximately 5-20 mg of **Disperse Red 11** would be dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube. The choice of solvent is crucial as the dye must be fully soluble. The tube is then capped and placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data through a series of radiofrequency pulses and acquisitions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Disperse Red 11**.





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Caption: Workflow for the spectroscopic characterization of **Disperse Red 11**.

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